2,6-ジメトキシ-4-ホルミルフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

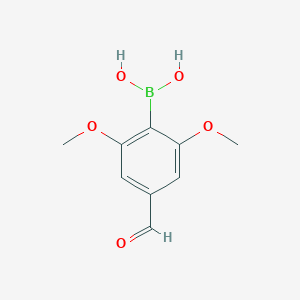

2,6-Dimethoxy-4-formylphenylboronic acid: is an organic compound with the molecular formula C9H11BO5 . It is a boronic acid derivative characterized by the presence of two methoxy groups and a formyl group attached to a phenyl ring.

科学的研究の応用

Chemistry: 2,6-Dimethoxy-4-formylphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .

Industry: In the industrial sector, 2,6-Dimethoxy-4-formylphenylboronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .

作用機序

Target of Action

The primary target of 2,6-Dimethoxy-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of 2,6-Dimethoxy-4-formylphenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the environmental stability of the compound, influence its action, efficacy, and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-formylphenylboronic acid typically involves the borylation of 2,6-dimethoxy-4-formylphenyl halides using boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: Industrial production of 2,6-Dimethoxy-4-formylphenylboronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions: 2,6-Dimethoxy-4-formylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 2,6-Dimethoxy-4-carboxyphenylboronic acid.

Reduction: 2,6-Dimethoxy-4-hydroxymethylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

類似化合物との比較

- 2,6-Dimethoxyphenylboronic acid

- 4-Formylphenylboronic acid

- 2-Fluorophenylboronic acid

Comparison: 2,6-Dimethoxy-4-formylphenylboronic acid is unique due to the presence of both methoxy and formyl groups, which confer distinct reactivity and properties. Compared to 2,6-Dimethoxyphenylboronic acid, the formyl group in 2,6-Dimethoxy-4-formylphenylboronic acid allows for additional functionalization and reactivity. Similarly, the methoxy groups provide electron-donating effects that influence the compound’s chemical behavior .

生物活性

2,6-Dimethoxy-4-formylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, which has implications for its use in therapeutic applications, particularly in antimicrobial and anticancer research.

- Molecular Formula : C10H13B O4

- CAS Number : 1256355-34-6

- Structure : The compound features a boronic acid functional group attached to a phenyl ring with two methoxy groups and a formyl group.

The biological activity of 2,6-Dimethoxy-4-formylphenylboronic acid is primarily attributed to its ability to interact with specific enzymes and proteins. Boronic acids are known to form reversible covalent bonds with diols, which are prevalent in many biological molecules. This property allows them to inhibit enzymes such as proteases and glycosidases, influencing various metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that 2,6-Dimethoxy-4-formylphenylboronic acid exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including:

- Bacteria : Escherichia coli, Bacillus cereus

- Fungi : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that this compound may be more potent than some established antifungal agents like Tavaborole (AN2690) .

Antibacterial Activity

A study highlighted the antibacterial efficacy of 2-formylphenylboronic acids, including 2,6-Dimethoxy-4-formylphenylboronic acid. The compound was found to inhibit the growth of Bacillus cereus at lower concentrations compared to AN2690, suggesting a promising alternative in treating bacterial infections .

Antifungal Mechanism

The antifungal action appears to be linked to the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi. Docking studies have indicated that the cyclic isomer of this compound can bind effectively within the active site of LeuRS from Candida albicans, potentially blocking its function .

Case Studies

| Study | Pathogen | Activity | MIC (µg/mL) |

|---|---|---|---|

| Study 1 | Escherichia coli | Moderate | 25 |

| Study 2 | Bacillus cereus | Stronger than AN2690 | 15 |

| Study 3 | Candida albicans | Moderate | 30 |

| Study 4 | Aspergillus niger | Significant | 20 |

特性

IUPAC Name |

(4-formyl-2,6-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAHFCPYLSJIAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400740 |

Source

|

| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-34-6 |

Source

|

| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。